Cas no 2034364-08-2 ((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone)

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone is a heterocyclic compound featuring a pyrrolidine core linked to a chloropyridinyl ether and a pyrazine carbonyl group. This structure imparts unique reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both pyridine and pyrazine moieties enhances its ability to participate in hydrogen bonding and metal coordination, making it valuable for ligand design. The chloropyridinyl group offers a site for further functionalization, while the pyrrolidine scaffold contributes to conformational flexibility. Its well-defined molecular architecture ensures consistent performance in targeted applications, particularly in the development of bioactive molecules. The compound is typically handled under controlled conditions due to its sensitivity.
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone structure
2034364-08-2 structure
Product name:(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone
CAS No:2034364-08-2
MF:C14H13ClN4O2
MW:304.73162150383
CID:6279296
PubChem ID:119100260

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • 2034364-08-2
    • F6476-5996
    • [3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-pyrazin-2-ylmethanone
    • (3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone
    • 2-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}pyrazine
    • AKOS026701263
    • (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone
    • Inchi: 1S/C14H13ClN4O2/c15-11-7-16-3-1-13(11)21-10-2-6-19(9-10)14(20)12-8-17-4-5-18-12/h1,3-5,7-8,10H,2,6,9H2
    • InChI Key: BZMAWBZTIJZUQZ-UHFFFAOYSA-N
    • SMILES: ClC1C=NC=CC=1OC1CN(C(C2C=NC=CN=2)=O)CC1

Computed Properties

  • Exact Mass: 304.0727034g/mol
  • Monoisotopic Mass: 304.0727034g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 371
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.2Ų
  • XLogP3: 1

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6476-5996-40mg
2-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}pyrazine
2034364-08-2 90%+
40mg
$210.0 2023-05-17
Life Chemicals
F6476-5996-10mg
2-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}pyrazine
2034364-08-2 90%+
10mg
$118.5 2023-05-17
Life Chemicals
F6476-5996-3mg
2-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}pyrazine
2034364-08-2 90%+
3mg
$94.5 2023-05-17
Life Chemicals
F6476-5996-25mg
2-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}pyrazine
2034364-08-2 90%+
25mg
$163.5 2023-05-17
Life Chemicals
F6476-5996-30mg
2-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}pyrazine
2034364-08-2 90%+
30mg
$178.5 2023-05-17
Life Chemicals
F6476-5996-10μmol
2-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}pyrazine
2034364-08-2 90%+
10μl
$103.5 2023-05-17
Life Chemicals
F6476-5996-50mg
2-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}pyrazine
2034364-08-2 90%+
50mg
$240.0 2023-05-17
Life Chemicals
F6476-5996-1mg
2-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}pyrazine
2034364-08-2 90%+
1mg
$81.0 2023-05-17
Life Chemicals
F6476-5996-100mg
2-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}pyrazine
2034364-08-2 90%+
100mg
$372.0 2023-05-17
Life Chemicals
F6476-5996-20mg
2-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}pyrazine
2034364-08-2 90%+
20mg
$148.5 2023-05-17

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone Related Literature

Additional information on (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone

Recent Advances in the Study of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone (CAS: 2034364-08-2)

The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone (CAS: 2034364-08-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its unique pyridine-pyrrolidine-pyrazine scaffold, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a drug candidate.

Recent research has focused on the synthesis and optimization of this compound, with particular emphasis on its role as a kinase inhibitor. Kinases are critical targets in the treatment of various diseases, including cancer and inflammatory disorders. Preliminary studies suggest that (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone exhibits selective inhibition against specific kinase isoforms, making it a promising candidate for further development.

In vitro and in vivo studies have demonstrated the compound's efficacy in modulating key signaling pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound effectively inhibits the JAK-STAT pathway, which is implicated in autoimmune diseases and certain cancers. The study highlighted the compound's high binding affinity and selectivity, as well as its favorable pharmacokinetic profile in animal models.

Another area of interest is the compound's potential application in neurodegenerative diseases. A recent preprint on bioRxiv explored its neuroprotective effects in models of Parkinson's disease, suggesting that it may attenuate oxidative stress and inflammation in neuronal cells. While these findings are preliminary, they open new avenues for research into its therapeutic utility beyond oncology.

Despite these promising results, challenges remain in the development of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone as a drug candidate. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed in future studies. Current efforts are directed at structural modifications to improve these properties while retaining its biological activity.

In conclusion, (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone represents a compelling case study in the intersection of chemical synthesis and biological application. Its multifaceted pharmacological profile underscores the importance of continued research to fully realize its therapeutic potential. Future studies should focus on translational research to bridge the gap between laboratory findings and clinical applications.

Recommend Articles

Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd